molecular formula C13H20N2 B13563100 [1-(2,6-Dimethylphenyl)pyrrolidin-2-yl]methanamine

[1-(2,6-Dimethylphenyl)pyrrolidin-2-yl]methanamine

Cat. No.: B13563100
M. Wt: 204.31 g/mol
InChI Key: YPVKGAHESSHIOZ-UHFFFAOYSA-N
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Description

[1-(2,6-Dimethylphenyl)pyrrolidin-2-yl]methanamine: is a chemical compound with the molecular formula C13H20N2 It is characterized by a pyrrolidine ring attached to a methanamine group, with a 2,6-dimethylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,6-Dimethylphenyl)pyrrolidin-2-yl]methanamine typically involves the reaction of 2,6-dimethylphenylacetonitrile with pyrrolidine under specific conditions. The reaction is often carried out in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4) to facilitate the reduction of the nitrile group to an amine.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(2,6-Dimethylphenyl)pyrrolidin-2-yl]methanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: The compound can be reduced further to form secondary or tertiary amines using reducing agents such as sodium borohydride (NaBH4).

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, alkylating agents

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids

    Reduction: Formation of secondary or tertiary amines

    Substitution: Formation of substituted pyrrolidine derivatives

Scientific Research Applications

Chemistry: In chemistry, [1-(2,6-Dimethylphenyl)pyrrolidin-2-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a precursor for the synthesis of biologically active molecules.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications. Its versatility makes it valuable for various industrial processes.

Mechanism of Action

The mechanism of action of [1-(2,6-Dimethylphenyl)pyrrolidin-2-yl]methanamine involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

    Pyrrolidine: A simple nitrogen heterocycle used in various chemical syntheses.

    2,6-Dimethylphenylamine: An aromatic amine with applications in organic synthesis.

    Methanamine: A primary amine used as a building block in chemical synthesis.

Uniqueness: [1-(2,6-Dimethylphenyl)pyrrolidin-2-yl]methanamine is unique due to the combination of the pyrrolidine ring and the 2,6-dimethylphenyl group This structural feature imparts specific chemical and biological properties that are not present in the individual components

Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

[1-(2,6-dimethylphenyl)pyrrolidin-2-yl]methanamine

InChI

InChI=1S/C13H20N2/c1-10-5-3-6-11(2)13(10)15-8-4-7-12(15)9-14/h3,5-6,12H,4,7-9,14H2,1-2H3

InChI Key

YPVKGAHESSHIOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCCC2CN

Origin of Product

United States

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